Linifanib is a type of tyrosine kinase inhibitor (TKI). TKIs work by blocking specific enzymes involved in cell signaling pathways. In cancer, these pathways can promote tumor growth and blood vessel formation (angiogenesis). Linifanib targets multiple TKIs, potentially hindering these processes [].
Researchers are investigating linifanib's ability to inhibit angiogenesis in various cancers. Studies are ongoing to determine its effectiveness in tumors like colorectal cancer, non-small cell lung cancer, and hepatocellular carcinoma [, , ].
Beyond its anti-angiogenesis properties, researchers are exploring linifanib's potential in other fields:
Linifanib is a multi-targeted receptor tyrosine kinase inhibitor, primarily designed to inhibit the vascular endothelial growth factor receptor and the platelet-derived growth factor receptor families. This compound is characterized by a urea-containing pharmacophore, which plays a crucial role in its biological activity and self-assembly properties. Linifanib is notable for its potential in treating various solid tumors and hematologic malignancies by disrupting angiogenesis, the process through which tumors develop their own blood supply .
Linifanib acts as a multi-targeted inhibitor, primarily targeting the VEGF receptor family, including VEGFR-2, VEGFR-3, and PDGFR. These receptors are involved in promoting angiogenesis, cell proliferation, and migration. By blocking these receptors, Linifanib disrupts these processes, potentially hindering tumor growth and spread.
Preclinical studies and clinical trials have identified several potential safety concerns associated with Linifanib. These include:
Linifanib exhibits potent biological activity as an inhibitor of receptor tyrosine kinases. It has been demonstrated to enhance the efficacy of chemotherapeutic agents by suppressing key signaling pathways such as AKT/mTOR in cancer cells. This synergistic effect leads to increased apoptosis and cell cycle arrest in various cancer cell lines, particularly in gastric cancer models . Additionally, linifanib's ability to inhibit angiogenesis makes it a valuable candidate for cancer therapies aimed at starving tumors of their blood supply .
The synthesis of linifanib involves several steps that typically include the reaction of specific precursors with boronic acid derivatives. One method described in patents involves reacting a compound with a pinacol ester of biboronic acid to yield linifanib . The process is designed to optimize yield and purity while ensuring that the pharmacophore remains intact for its intended biological activity.
Linifanib is primarily investigated for its applications in oncology, particularly for treating solid tumors and hematologic malignancies. Its mechanism of action—targeting multiple receptor tyrosine kinases—positions it as a promising candidate for combination therapies that enhance the efficacy of existing chemotherapeutic agents . Furthermore, its ability to form hydrogels makes it suitable for localized drug delivery systems .
Studies have shown that linifanib interacts with various biological targets through its multi-targeted mechanism. Notably, it modulates signaling pathways related to cell survival and proliferation by inhibiting receptor tyrosine kinases involved in angiogenesis. This interaction not only enhances its anti-tumor effects but also contributes to its potential use in combination therapies with other drugs . The charge-transfer complex formation with 2,3-dichloro-3,5-dicyano-1,4-benzoquinone highlights its reactivity and potential for analytical applications in pharmaceutical contexts .
Linifanib shares structural and functional similarities with several other receptor tyrosine kinase inhibitors. Below is a comparison highlighting its uniqueness:
Compound Name | Mechanism of Action | Key Features |
---|---|---|
Linifanib | Multi-targeted receptor tyrosine kinase inhibitor | Urea pharmacophore; forms hydrogels |
Sorafenib | Inhibits Raf kinase and VEGF receptors | Used primarily for renal cell carcinoma |
Sunitinib | Inhibits multiple receptor tyrosine kinases | Effective against gastrointestinal stromal tumors |
Pazopanib | Inhibits VEGF receptors | Used for soft tissue sarcoma |
Linifanib is unique due to its specific structural features that allow it to form stable hydrogels, enhancing its potential for localized delivery systems. Additionally, its broad-spectrum inhibition across multiple receptor families distinguishes it from other targeted therapies that may focus on single pathways .
The synthesis of linifanib has been accomplished through several methodologies, with the Suzuki-Miyaura cross-coupling reaction being the most prominent and well-documented approach [3] [4] [5]. The primary synthetic route involves the palladium-catalyzed coupling of two key intermediates: 4-iodo-1H-indazol-3-amine and a boronate ester derivative containing the fluorinated phenyl urea moiety.
The principal synthetic pathway proceeds through the following sequence [5]:
Preparation of 4-iodo-1H-indazol-3-amine (1a): This key intermediate serves as the aryl halide coupling partner in the final Suzuki reaction.
Synthesis of boronate ester intermediates: The formation of 1-(2-fluoro-5-methylphenyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (1b) represents a critical step, involving the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with 2-fluoro-5-methylphenyl isocyanate.
Final coupling reaction: The Suzuki-Miyaura cross-coupling between intermediates 1a and 1b under palladium catalysis yields the target compound linifanib [5].
Alternative synthetic approaches have been documented, including direct urea formation methods where appropriate aniline derivatives are coupled with isocyanates under controlled conditions [3]. A Chinese patent (CN104326985A) describes an alternative preparation method that reportedly improves upon existing technical approaches for linifanib synthesis [4].
The synthesis of structural analogues has been extensively studied to understand structure-activity relationships. Eight analogues (compounds 2-9) were prepared using similar methodologies, with modifications to the terminal aromatic ring adjacent to the urea functional group [3] [5]. These studies demonstrated that the fluorine substitution and urea functionality are critical for both biological activity and gelation properties.
The Suzuki-Miyaura coupling mechanism for linifanib synthesis follows the classical catalytic cycle involving three fundamental steps [5] [6] [7]:
Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition with the aryl iodide (4-iodo-1H-indazol-3-amine), forming a palladium(II) complex. This step is facilitated by the electron-rich nature of the indazole ring system and proceeds preferentially due to the high reactivity of the carbon-iodine bond.
Transmetalation: The boronate ester intermediate undergoes transmetalation with the palladium complex in the presence of base (typically Na₂CO₃). The base activates the boronate ester by forming a more nucleophilic borate species, which transfers the organic group to palladium. The reaction conditions typically employ dimethoxyethane/water (3:1) as the solvent system to facilitate both organic solubility and base activation [5].
Reductive Elimination: The final step involves reductive elimination to form the carbon-carbon bond between the indazole and phenyl rings, regenerating the palladium(0) catalyst and yielding the target linifanib molecule.
The boronate ester formation mechanism involves nucleophilic addition of the aniline nitrogen to the isocyanate carbon, followed by tautomerization to form the stable urea linkage [5]. This reaction typically proceeds at 0°C to room temperature in dichloromethane solvent, with yields ranging from 80-95%.
Mechanistic considerations for the indazole ring formation involve cyclization of appropriate precursors under reducing conditions. The process typically employs hydrazine as a nucleophile, leading to cyclization via SNAr reaction pathways [5]. Temperature control is critical in this step to prevent over-reduction or decomposition of sensitive functional groups.
Temperature optimization represents a critical parameter in linifanib synthesis. For the Suzuki coupling reaction, temperatures of 85°C have been found optimal, balancing reaction rate with selectivity [5]. Lower temperatures result in incomplete conversion, while higher temperatures can lead to catalyst decomposition and side product formation.
Catalyst loading optimization focuses on minimizing palladium usage while maintaining high conversion efficiency. Studies have shown that 1-3 mol% palladium loading provides adequate catalytic activity for the coupling reaction [5]. The choice of palladium source and ligands significantly impacts both reactivity and selectivity.
Solvent system optimization has identified dimethoxyethane/water mixtures as optimal for the coupling reaction [5]. The organic component provides solubility for the substrates, while water facilitates base activation and product isolation. Alternative solvent systems including toluene and tetrahydrofuran have been investigated but generally provide lower yields.
Base selection and concentration critically affect the transmetalation step. Sodium carbonate has emerged as the preferred base due to its appropriate basicity and solubility characteristics [5]. Stronger bases such as cesium carbonate can accelerate the reaction but may also promote side reactions.
Stoichiometric optimization typically employs a slight excess (1.2 equivalents) of the boronate ester to ensure complete consumption of the more expensive aryl iodide component [5]. This approach maximizes conversion while minimizing waste of synthetic intermediates.
Reaction monitoring and workup procedures have been optimized to include thin-layer chromatography monitoring for reaction completion, followed by aqueous extraction and flash column chromatography purification [5]. The use of magnesium sulfate as a drying agent and careful temperature control during solvent evaporation help maintain product integrity.
1H Nuclear Magnetic Resonance (1H NMR) Spectroscopy provides definitive structural confirmation for linifanib and its intermediates [5] [8]. Characteristic chemical shifts include aromatic protons in the 6.8-8.4 ppm region, with the indazole NH proton appearing as a singlet around 11.7 ppm in DMSO-d₆. The fluorinated aromatic ring exhibits distinctive coupling patterns due to fluorine-proton interactions. The amino group protons appear as a singlet around 4.3 ppm, while the urea NH protons show characteristic downfield shifts.
13C Nuclear Magnetic Resonance (13C NMR) Spectroscopy confirms the carbon framework and identifies quaternary carbons [5]. Chemical shifts range from approximately 60-170 ppm, with aromatic carbons appearing in the 110-160 ppm region and the urea carbonyl carbon around 152 ppm. Fluorine coupling to adjacent carbons provides additional structural confirmation.
Infrared Spectroscopy (IR/FT-IR) identifies characteristic functional groups [9] [5]. The urea carbonyl stretch appears around 1650-1680 cm⁻¹, while N-H stretches occur in the 3200-3500 cm⁻¹ region. Aromatic C-H stretches appear around 3000-3100 cm⁻¹, and the indazole ring system exhibits characteristic fingerprint absorptions in the 1400-1600 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) Spectroscopy has been employed for concentration determination and stability studies [10]. Linifanib exhibits absorption maxima in the UV region due to its extended aromatic chromophore system. Molar extinction coefficients have been determined for quantitative applications.
Fluorescence Spectroscopy exploits the native fluorescence properties of linifanib for sensitive detection methods [11] [10]. Excitation at 290 nm produces emission at 450 nm, with significantly enhanced intensity in micellar systems using Tween-80. This property has been utilized in both analytical method development and stability studies.
Ultra High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) represents the gold standard for linifanib quantification in biological matrices [12] [13] [14]. The optimized method employs an Acquity BEH™ C₁₈ column (50 × 2.1 mm, 1.7 μm particle size) with acetonitrile:10 mM ammonium acetate (60:40, v/v) as the mobile phase at 0.3 mL/min flow rate [12].
Chromatographic conditions have been optimized for rapid analysis with a total run time of 2.0 minutes [12]. Linifanib elutes at 0.68 minutes, while the internal standard sunitinib elutes at 0.44 minutes. The method demonstrates excellent linearity over the concentration range of 0.40-500 ng/mL with a lower limit of quantification (LLOQ) of 0.40 ng/mL.
Sample preparation involves protein precipitation using acetonitrile following acidification with formic acid [12]. This approach achieves extraction recoveries of approximately 72% for linifanib and 75% for the internal standard. The method has been validated according to FDA and EMA bioanalytical guidelines, demonstrating acceptable precision (≤10.6%) and accuracy (90.9-108.9%).
High Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD) provides an alternative approach for pharmaceutical formulation analysis [11]. The method utilizes a μ-Bondapack CN column with acetonitrile:water (60:40, v/v) mobile phase and fluorescence detection at 350 nm excitation and 454 nm emission. This approach offers excellent sensitivity for quality control applications.
Stability-indicating methods have been developed using micellar-enhanced spectrofluorimetry [10]. These methods employ Tween-80 to enhance fluorescence intensity and have been validated for forced degradation studies under acidic, basic, oxidative, photolytic, and thermal stress conditions.
Electrospray Ionization Mass Spectrometry (ESI-MS) provides molecular weight confirmation and fragmentation patterns for structural elucidation [12] [15]. Linifanib exhibits a protonated molecular ion at m/z 376.05 [M+H]⁺ in positive ionization mode. The molecular weight of 375.407 Da corresponds to the molecular formula C₂₁H₁₈FN₅O.
Tandem Mass Spectrometry (MS/MS) fragmentation patterns provide structural confirmation through characteristic product ions [12] [13]. The primary fragmentation transition m/z 376.05 > 250.97 is used for quantitative analysis, with a collision energy of 30 eV optimized for maximum sensitivity. Additional product ions provide confirmatory evidence for structural assignment.
Optimized MS parameters include desolvation temperature of 350°C, source temperature of 150°C, and capillary voltage of 3.5 kV [12]. Nitrogen is employed as the desolvation gas at 600 L/h flow rate, while argon serves as the collision gas at 0.1 mL/min. These conditions provide optimal ionization efficiency and signal stability.
Charge-Transfer Complex Mass Spectrometry has been investigated for analytical applications [9]. The formation of charge-transfer complexes with 2,3-dichloro-3,5-dicyano-1,4-benzoquinone (DDQ) produces characteristic mass spectral patterns with a 1:2 stoichiometry (linifanib:DDQ). This approach has been applied to the development of novel spectrophotometric assays.
High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements for elemental composition confirmation [5]. Calculated exact masses for synthetic intermediates and the final product enable precise structural assignments and purity assessments throughout the synthetic sequence.
Health Hazard;Environmental Hazard